molecular formula C5H4N4 B046362 3-Aminopyridazine-4-carbonitrile CAS No. 119581-52-1

3-Aminopyridazine-4-carbonitrile

Cat. No. B046362
M. Wt: 120.11 g/mol
InChI Key: CKCPKMCDMNLLQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-Aminopyridazine-4-carbonitrile and its derivatives primarily involves multi-component reactions, showcasing the efficiency of one-pot synthesis techniques. A noteworthy method includes the one-pot, three-component reaction of malononitrile with arylglyoxals and hydrazine hydrate, which proceeds at room temperature in a mixture of water and ethanol. This approach not only emphasizes the simplicity and accessibility of synthesizing such compounds but also highlights the green chemistry aspect by utilizing less hazardous solvents and conditions (Khalafy et al., 2013).

Scientific Research Applications

  • Drug Discovery : A study by Lim, Luna, and Dolzhenko (2015) highlights the use of 3-Aminopyridazine-4-carbonitrile in the one-pot, three-component microwave-assisted synthesis of novel 7-amino-substituted pyrazolo[1,5-a][1,3,5]triazine-8-carbonitriles, which is beneficial for creating compound libraries for drug discovery processes (Lim, Luna, & Dolzhenko, 2015).

  • Functionalized Compounds Synthesis : Rykowski, Wolińska, and Plas (2000) demonstrated a novel route to functionalized 3-aminopyridazines by ANRORC type ring transformation of 1,2,4-triazines with carbon nucleophiles. This approach offers a new method for the synthesis of functionalized compounds (Rykowski, Wolińska, & Plas, 2000).

  • Chemical Reactivity and Biological Properties : Abdel-Rahman, Assiri, Fouda, and Ali (2020) noted that substituted 3-amino-1,2,4-triazines, like 3-Aminopyridazine-4-carbonitrile, exhibit unique chemical reactivity and applications in synthetic and pharmaceutical chemistry, particularly in the context of biological properties (Abdel-Rahman et al., 2020).

  • Antimicrobial and Antioxidant Properties : Research by Lagu and Yejella (2020) demonstrated that newly synthesized pyrans and pyridines derivatives, including 3-Aminopyridazine-4-carbonitrile, show promising antimicrobial and antioxidant properties (Lagu & Yejella, 2020).

  • Potential in Anticancer Activity : A study by Ali and Saad (2018) found that some synthesized compounds related to 3-Aminopyridazine-4-carbonitrile demonstrated promising anticancer activity, with some showing more potent activity than reference drugs (Ali & Saad, 2018).

Safety And Hazards

3-Aminopyridazine-4-carbonitrile is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-aminopyridazine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c6-3-4-1-2-8-9-5(4)7/h1-2H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCPKMCDMNLLQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC(=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminopyridazine-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Aminopyridazine-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-Aminopyridazine-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
3-Aminopyridazine-4-carbonitrile
Reactant of Route 4
3-Aminopyridazine-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
3-Aminopyridazine-4-carbonitrile
Reactant of Route 6
3-Aminopyridazine-4-carbonitrile

Citations

For This Compound
1
Citations
S Lou, J Zhang - Science of Synthesis Knowledge Updates …, 2014 - Georg Thieme Verlag
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.